![molecular formula C19H17N3O4S B3022220 Methyl 4-[(5-{[(3-methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoate CAS No. 1142210-19-2](/img/structure/B3022220.png)
Methyl 4-[(5-{[(3-methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoate
Overview
Description
“Methyl 4-[(5-{[(3-methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoate” is a chemical compound used for proteomics research . It has a molecular weight of 383.42 .
Molecular Structure Analysis
The molecular structure of “Methyl 4-[(5-{[(3-methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoate” is complex, with multiple functional groups. It includes a methylphenylamino group, a carbonyl group, a thiadiazol group, and a methoxybenzoate group .Scientific Research Applications
Anticancer Activity
1,3,4-Thiadiazole derivatives, including Methyl 4-[(5-{[(3-methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoate , have been investigated for their antitumor potential. These compounds disrupt processes related to DNA replication, making them effective inhibitors of both bacterial and cancer cell replication . Researchers have explored their cytotoxic properties, aiming to develop novel anticancer agents.
Antimicrobial Properties
1,3,4-Thiadiazole derivatives exhibit a wide range of therapeutic activities, including antimicrobial effects. These compounds have demonstrated activity against bacteria, fungi, and mycobacteria . Their bioisosteric relationship with pyrimidine contributes to their antimicrobial potential.
Antifungal Activity
Studies have highlighted the antifungal properties of 1,3,4-thiadiazole derivatives. These compounds may serve as promising candidates for combating fungal infections .
Analgesic and Anti-Inflammatory Effects
Certain 1,3,4-thiadiazole derivatives, including Methyl 4-[(5-{[(3-methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoate , exhibit analgesic and anti-inflammatory activities. These properties make them relevant in pain management and inflammation control .
Antipsychotic and Antidepressant Potential
Researchers have explored the use of 1,3,4-thiadiazole derivatives in the context of mental health. These compounds have shown antipsychotic and antidepressant effects, suggesting their relevance in neurological disorders .
Anti-Leishmanial Activity
Leishmaniasis, caused by protozoan parasites, is a neglected tropical disease. Some 1,3,4-thiadiazole derivatives have demonstrated anti-leishmanial activity, providing a potential avenue for drug development against this disease .
Mechanism of Action
Target of Action
It’s known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to dna replication .
Mode of Action
The compound interacts with its targets by disrupting the processes related to DNA replication . This interaction results in the inhibition of replication of both bacterial and cancer cells .
Biochemical Pathways
Given its ability to disrupt dna replication, it can be inferred that the compound likely affects pathways related to cell division and growth .
Pharmacokinetics
The molecular weight of the compound is 38342 , which may influence its bioavailability.
Result of Action
The result of the compound’s action is the inhibition of replication of both bacterial and cancer cells . This suggests that the compound may have potential applications in antibacterial and anticancer therapies.
properties
IUPAC Name |
methyl 4-[[5-[(3-methylphenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]methoxy]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-12-4-3-5-14(10-12)20-17(23)18-22-21-16(27-18)11-26-15-8-6-13(7-9-15)19(24)25-2/h3-10H,11H2,1-2H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYNPIFZELZTNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=NN=C(S2)COC3=CC=C(C=C3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401114363 | |
Record name | Benzoic acid, 4-[[5-[[(3-methylphenyl)amino]carbonyl]-1,3,4-thiadiazol-2-yl]methoxy]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401114363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(5-{[(3-methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoate | |
CAS RN |
1142210-19-2 | |
Record name | Benzoic acid, 4-[[5-[[(3-methylphenyl)amino]carbonyl]-1,3,4-thiadiazol-2-yl]methoxy]-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142210-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-[[5-[[(3-methylphenyl)amino]carbonyl]-1,3,4-thiadiazol-2-yl]methoxy]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401114363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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